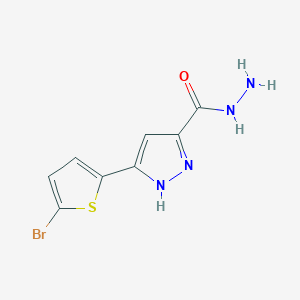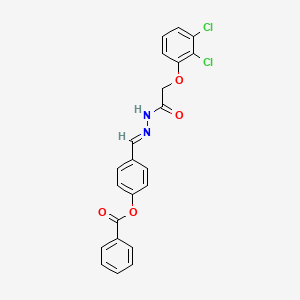![molecular formula C10H12FN3S B12040706 1-ethyl-3-[(E)-(4-fluorophenyl)methylideneamino]thiourea](/img/structure/B12040706.png)
1-ethyl-3-[(E)-(4-fluorophenyl)methylideneamino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-ethyl-3-[(E)-(4-fluorophenyl)methylideneamino]thiourea typically involves the reaction of ethylamine with 4-fluorobenzaldehyde to form an intermediate Schiff base, which is then reacted with thiourea to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-ethyl-3-[(E)-(4-fluorophenyl)methylideneamino]thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Scientific Research Applications
1-ethyl-3-[(E)-(4-fluorophenyl)methylideneamino]thiourea has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in biochemical assays to study enzyme activity or protein interactions.
Medicine: Research into its potential therapeutic applications, such as its use as an antimicrobial or anticancer agent, is ongoing.
Mechanism of Action
The mechanism of action of 1-ethyl-3-[(E)-(4-fluorophenyl)methylideneamino]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
1-ethyl-3-[(E)-(4-fluorophenyl)methylideneamino]thiourea can be compared with other similar compounds, such as:
- 1-(3-Chloro-4-fluorophenyl)thiourea
- 1-ethyl-3-(2-fluorophenyl)-2-thiourea
- 1-(3-fluorophenyl)-3-methyl-2-thiourea
- 1-(2,4-difluorophenyl)-3-ethyl-2-thiourea
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The presence of different substituents on the phenyl ring can significantly influence the compound’s properties and behavior in various chemical and biological systems.
Properties
Molecular Formula |
C10H12FN3S |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
1-ethyl-3-[(E)-(4-fluorophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C10H12FN3S/c1-2-12-10(15)14-13-7-8-3-5-9(11)6-4-8/h3-7H,2H2,1H3,(H2,12,14,15)/b13-7+ |
InChI Key |
KUDXTOFHRPICRO-NTUHNPAUSA-N |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=CC=C(C=C1)F |
Canonical SMILES |
CCNC(=S)NN=CC1=CC=C(C=C1)F |
solubility |
15.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12040625.png)
![N-(1,3-benzodioxol-5-yl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040627.png)












